molecular formula C9H7N3O B13827344 5-Phenyl-1,2,4-triazin-3(2H)-one CAS No. 31952-61-1

5-Phenyl-1,2,4-triazin-3(2H)-one

Cat. No.: B13827344
CAS No.: 31952-61-1
M. Wt: 173.17 g/mol
InChI Key: CURGSMAEMFWRQL-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazines It is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl cyanide with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl triazine oxides, while reduction can produce phenyl triazine hydrides. Substitution reactions can result in a variety of functionalized triazines.

Scientific Research Applications

5-Phenyl-1,2,4-triazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Phenyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-1,2,4-triazin-3(2H)-one: Similar structure but with a different position of the phenyl group.

    5-Phenyl-1,2,4-triazin-3-amine: Contains an amine group instead of a ketone.

    5-Phenyl-1,2,4-triazin-3-thiol: Contains a thiol group instead of a ketone.

Uniqueness

5-Phenyl-1,2,4-triazin-3(2H)-one is unique due to its specific structure and the presence of the phenyl group at the 5-position

Properties

CAS No.

31952-61-1

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

5-phenyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H7N3O/c13-9-11-8(6-10-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13)

InChI Key

CURGSMAEMFWRQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NN=C2

Origin of Product

United States

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